![molecular formula C15H22ClFN4S B4689941 N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)
N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea
Übersicht
Beschreibung
N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea, commonly known as ML-351, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. ML-351 was first synthesized in 2014 by researchers at the University of Michigan and has since been studied extensively for its biological properties.
Wirkmechanismus
The mechanism of action of ML-351 involves the inhibition of LRRK2, a protein that is believed to play a role in the development of Parkinson's disease. LRRK2 is a kinase enzyme that is involved in several cellular processes, including the regulation of cell growth and survival. Inhibition of LRRK2 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
ML-351 has been shown to have several biochemical and physiological effects. Inhibition of LRRK2 by ML-351 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease. Additionally, ML-351 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ML-351 in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, ML-351 has been shown to have a high degree of selectivity for LRRK2, which reduces the risk of off-target effects. One limitation of using ML-351 in lab experiments is that it has not yet been tested extensively in animal models, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on ML-351. One area of research could focus on the development of more potent and selective inhibitors of LRRK2. Additionally, studies could be conducted to investigate the potential of ML-351 as a treatment for other neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could focus on the development of more efficient synthesis methods for ML-351, which would make it more accessible for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
ML-351 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the drug's potential as a treatment for Parkinson's disease. ML-351 has been shown to inhibit the activity of a protein called LRRK2, which is believed to play a role in the development of Parkinson's disease. Inhibition of LRRK2 has been shown to reduce the accumulation of toxic protein aggregates in the brain, which is a hallmark of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]propyl]-3-methylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClFN4S/c1-18-15(22)19-5-2-6-20-7-9-21(10-8-20)12-3-4-14(17)13(16)11-12/h3-4,11H,2,5-10H2,1H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYUHIDBBOCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1CCN(CC1)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.